molecular formula C11H8BrN3 B2619273 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile CAS No. 1006538-45-9

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B2619273
CAS No.: 1006538-45-9
M. Wt: 262.11
InChI Key: JTSYAJZBCLXXMU-UHFFFAOYSA-N
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Description

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C11H8BrN3. It is a solid substance that is used in various scientific research applications. The compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzonitrile moiety via a methylene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile.

    4-((1H-Pyrazol-1-yl)methyl)benzonitrile: A similar compound without the bromo substitution.

Uniqueness

This compound is unique due to the presence of both a bromo-substituted pyrazole ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYAJZBCLXXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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